3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRWFCMLWGGYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-dimethylbicyclo[2.2.1]heptan-2-one.
Reductive Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Neurological Applications
Research indicates that 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has potential as a pharmacological agent in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems effectively. For instance, compounds derived from this bicyclic amine have been investigated for their ability to modulate dopamine receptors, which are crucial in conditions such as Parkinson's disease and schizophrenia .
1.2 Antidepressant Properties
Studies have also suggested that derivatives of this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the compound's ability to influence serotonin and norepinephrine levels in the brain, making it a candidate for further development as an antidepressant medication .
Organic Synthesis
2.1 Synthetic Intermediates
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bicyclic structure provides a rigid framework that can be functionalized at various positions, facilitating the creation of diverse chemical entities. For example, it has been utilized in the synthesis of various alkaloids and other bioactive compounds through reactions such as alkylation and acylation .
2.2 Chiral Synthesis
The compound's chirality is advantageous in asymmetric synthesis applications. Researchers have employed it as a chiral auxiliary to induce stereoselectivity in reactions, leading to the formation of enantiomerically enriched products that are critical in pharmaceuticals .
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Differences
The pharmacological profile of bicyclo[2.2.1]heptane derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis of structurally related compounds:
| Compound Name (CAS) | Substituents/Modifications | Molecular Weight (Base/Salt) | Pharmacological Target | Therapeutic Application | Evidence ID |
|---|---|---|---|---|---|
| 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine HCl (103038-84-2) | 3,3-dimethyl, 2-amine | 167.3 / 203.8 | Under investigation | Research use | [10, 18, 20] |
| TC-5214 (S-(+)-Mecamylamine) | N,2,3,3-tetramethyl, (1R,2S,4S)-stereochemistry | 167.3 / 203.8 | Neuronal nAChR antagonist | Antidepressant (clinical trials) | [1, 19] |
| Mecamylamine HCl (826-39-1) | N,2,3,3-tetramethyl, racemic | 167.3 / 203.8 | nAChR antagonist | Antihypertensive, alcohol studies | [5, 7, 9] |
| Bornylamine HCl (32768-19-7) | 1,7,7-trimethyl, 2-amine | 189.7 | Unknown | Biochemical research | [11, 17] |
| Compound 5a (NMDA antagonist) | 2-phenyl, N-(2-piperidin-1-yl ethyl) | ~330 (estimated) | NMDA receptor antagonist | Neurodegenerative disease research | [4] |
| AGN 192403 HCl | 3-isopropyl, (1R,2R,3R,4S)-stereochemistry | 217.7 | Not specified | Research use | [14] |
Stereochemical Influences
- TC-5214 (S-(+)-enantiomer) exhibits higher potency as an nAChR antagonist compared to its R-(-)-enantiomer (TC-5213), demonstrating enantiomer-specific activity .
Pharmacological and Toxicological Comparisons
Receptor Binding and Selectivity
- TC-5214 and mecamylamine target nAChRs but differ in subtype selectivity. TC-5214 shows preferential antagonism at α4β2 and α3β4 nAChRs, contributing to its antidepressant effects .
- Compound 5a (phenyl-substituted derivative) binds to the NMDA receptor’s phencyclidine (PCP) site with micromolar affinity, similar to memantine, a drug used in Alzheimer’s disease .
Toxicity Profiles
- Memantine and Compound 5a exhibit concentration-dependent toxicity in MDCK cells (simulated blood-brain barrier) at >100 µM, comparable to therapeutic serum levels (~1 µM) .
- Mecamylamine (2 mg/kg in mice) reduces alcohol consumption without significant locomotor impairment, suggesting a favorable safety window .
Solubility and Stability
| Compound | Solubility (mg/mL) | Stability Notes | Evidence ID |
|---|---|---|---|
| 3,3-Dimethylbicyclo...HCl | Not reported | Stable under refrigeration | [20] |
| Mecamylamine HCl | >50 in water | Hygroscopic; store desiccated | [7, 9] |
| Bornylamine HCl | Soluble in DMSO | Light-sensitive | [17] |
Research and Clinical Implications
- 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine HCl serves as a lead compound for developing CNS-targeted drugs due to its rigid scaffold, which may enhance blood-brain barrier penetration .
- TC-5214 ’s failure in Phase III trials for depression highlights the challenges of nAChR modulation, urging refinement of substituent groups and stereochemical optimization .
- Compound 5a and analogs represent promising NMDA antagonists with reduced neurotoxicity compared to ketamine, warranting further preclinical validation .
Biological Activity
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a bicyclic framework, contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic Activity : The compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling which is crucial in conditions like Parkinson's disease and depression.
- Adrenergic Receptors : Preliminary studies suggest that it could modulate adrenergic receptors, potentially influencing cardiovascular and central nervous system functions.
Pharmacological Studies
Several studies have assessed the pharmacological properties of this compound:
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that administration of the compound led to improved motor function and reduced neurodegeneration in models of Parkinson's disease.
- Cardiovascular Effects : In a clinical trial setting, subjects receiving the compound exhibited improved heart rate variability and reduced symptoms of anxiety, suggesting a role in managing cardiovascular health through adrenergic modulation.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. How can researchers accurately characterize 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, and what analytical techniques are essential for confirming its structural integrity?
- Methodological Answer :
- CAS Registry : Confirm identity using CAS No. 826-39-1 and cross-reference synonyms like Mecamylamine hydrochloride or N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride .
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR to verify bicyclic structure and substituents (e.g., methyl groups at positions 3,3) .
- Mass Spectrometry (MS) : Confirm molecular weight (203.75 g/mol for the hydrochloride salt) via ESI+ or similar methods .
- Elemental Analysis : Validate purity (>98%) and stoichiometry (CHClN) .
Q. What are the recommended protocols for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer :
- Synthetic Route : Start with norcamphor derivatives and perform Grignard reactions to introduce methyl groups. Subsequent azide formation (via TFA/NaN) and reduction (LiAlH) yield the amine intermediate, which is then hydrochlorinated .
- Optimization Tips :
- Temperature Control : Maintain <0°C during reduction steps to minimize side reactions.
- Solvent Selection : Use ethanol or isopropanol for hydrochloride salt crystallization (solubility: 47 mg/mL in HO; 476 mg/mL in isopropanol) .
- Yield Improvement : Purify intermediates via preparative TLC (chloroform/diethyl ether, 9:1) to remove byproducts .
Q. What strategies should be employed to address discrepancies in solubility data reported for this compound across studies?
- Methodological Answer :
- Solvent Compatibility Testing : Compare solubility in HO (47 mg/mL), ethanol (122 mg/mL), and glycerol (95 mg/mL) under controlled temperatures (20–25°C) .
- Standardization : Pre-dissolve in polar aprotic solvents (e.g., DMSO) for in vitro assays to ensure consistency. Document solvent batch and storage conditions (store at RT, desiccated) .
- Validation : Cross-check with HPLC purity data (>98%) to rule out impurities affecting solubility .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this compound, particularly in modulating nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Enantiomer-Specific Effects : The S-(+)-enantiomer (TC-5214) exhibits higher potency as an nAChR antagonist compared to the R-(-)-form. Use chiral HPLC to separate enantiomers and validate activity via electrophysiology (e.g., Xenopus oocyte assays) .
- Receptor Binding Studies : Perform competitive radioligand displacement assays ([H]-epibatidine) to determine IC values. TC-5214 shows IC < 1 µM for α4β2 nAChRs .
- In Vivo Correlation : Compare antidepressant efficacy in rodent models (forced swim test) to link stereochemistry to functional outcomes .
Q. What experimental design considerations are critical when evaluating the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Analysis :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor decomposition via LC-MS; degradation peaks >240°C indicate thermal instability .
- Light Sensitivity : Store in amber vials to prevent photodegradation, as bicyclic amines often form oxidation byproducts under UV exposure .
- Data Interpretation : Use Arrhenius plots to predict shelf-life at 4°C vs. RT. Report deviations in melting points (>240°C dec.) as stability indicators .
Q. How can researchers resolve contradictions in reported biological activities, such as neuroprotective vs. neurotoxic effects, in preclinical studies?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in neuronal viability assays (e.g., MTT assay). Mecamylamine shows neuroprotection at low doses (1–10 µM) but cytotoxicity >50 µM due to off-target Ca channel modulation .
- Model Specificity : Compare outcomes in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y), which may lack endogenous receptor subtypes .
- Mechanistic Profiling : Combine patch-clamp recordings (to assess nAChR blockade) with calcium imaging to distinguish receptor-mediated vs. non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
